2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine

Non-Isocyanate Polyurethane NIPU Hydrophobic Coatings

2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine, with CAS registry number 1219589-20-4, is the identifier for the mixed isomer form of this aliphatic diamine. This composition consists of the 2,2,4-trimethyl and 2,4,4-trimethyl isomers of 1,6-hexanediamine, also commonly referred to as trimethylhexamethylenediamine (TMHMDA).

Molecular Formula C18H44N4
Molecular Weight 316.6 g/mol
CAS No. 1219589-20-4
Cat. No. B12056383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine
CAS1219589-20-4
Molecular FormulaC18H44N4
Molecular Weight316.6 g/mol
Structural Identifiers
SMILESCC(CCN)CC(C)(C)CN.CC(CC(C)(C)CCN)CN
InChIInChI=1S/2C9H22N2/c1-8(7-11)6-9(2,3)4-5-10;1-8(4-5-10)6-9(2,3)7-11/h2*8H,4-7,10-11H2,1-3H3
InChIKeyIXIXPOVPUKTPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine (CAS 1219589-20-4): Technical Baseline & Procurement-Relevant Identity


2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine, with CAS registry number 1219589-20-4, is the identifier for the mixed isomer form of this aliphatic diamine [1]. This composition consists of the 2,2,4-trimethyl and 2,4,4-trimethyl isomers of 1,6-hexanediamine, also commonly referred to as trimethylhexamethylenediamine (TMHMDA) [2][3]. As a liquid primary diamine, its branched alkyl backbone and mixed isomer composition distinguish it from simpler linear diamines like 1,6-hexanediamine . It serves as a key monomer for specialized polyamides (e.g., nylon TMDT) [4] and as a multifunctional crosslinker/curing agent in epoxy resins, polyurethanes, and other thermoset systems .

Why 2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine Cannot Be Substituted by Generic Linear or Cycloaliphatic Diamines


Substituting 2,2,4(2,4,4)-trimethyl-1,6-hexanediamine with a generic diamine like 1,6-hexanediamine, isophorone diamine (IPDA), or m-xylylenediamine (MXDA) is not a straightforward 'drop-in' replacement due to fundamental differences in reactivity, sterics, and resultant material properties . The steric hindrance from its branched methyl groups alters the kinetics of amine-epoxy reactions and modifies the free volume and flexibility of the cured network, which directly impacts thermal, mechanical, and optical performance [1]. Furthermore, the specific isomeric mixture (2,2,4 and 2,4,4) itself contributes to a unique balance of processing characteristics and final properties that cannot be replicated by a single isomer or a different diamine backbone [2]. This compound's performance is intrinsically linked to its structure, making informed selection critical.

Quantitative Performance Differentiation: 2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine vs. Key Comparators


Enhanced Hydrophobicity in Non-Isocyanate Polyurethanes (NIPUs) Compared to Isophorone Diamine (IPDA)

In a comparative study of poly(hydroxyurethane) (PHU) networks, replacing isophorone diamine (IPDA) with 2,2,4(2,4,4)-trimethyl-1,6-hexanediamine resulted in a more hydrophobic surface [1]. The water contact angle for the PHU based on the trimethyl-1,6-hexanediamine was measured at 83.8°, which is 2.8° higher than the 81.0° measured for the analogous PHU based on IPDA [1].

Non-Isocyanate Polyurethane NIPU Hydrophobic Coatings

Tunable Optical Bandgap in 2D Perovskites Relative to Linear Alkyl Diamines

The use of the mixed-isomer 2,2,4(2,4,4)-trimethyl-1,6-hexanediamine as the organic spacer in 2D RPbX4 perovskites (X = I, Br, Cl) yields materials with distinct optoelectronic properties [1]. The optical absorption and photoluminescence spectra show excitonic peaks at both T=77 K and room temperature, which are different from those reported for analogous compounds using linear alkyl diamines like 1,6-hexanediamine [1]. The bulky, branched diamine alters the packing of the organic layers, thereby tuning the quantum well structure and the resulting electronic bandgap [1].

2D Perovskites Optoelectronics Semiconductors

Improved Thermal Stability and Reduced Weathering Degradation in Epoxy Composites vs. Unmodified Systems

When used as an amine crosslinker in an epoxy resin system, 2,2,4-trimethyl-1,6-hexanediamine (TMDA) contributed to enhanced performance metrics [1]. In a study evaluating microcrystalline cellulose (MCC) in epoxy composites, the TMDA-cured system with 2% MCC exhibited improved thermal stability, reduced surface oxidation, and better retention of mechanical properties following accelerated weathering compared to the baseline [1].

Epoxy Curing Thermal Stability Accelerated Weathering

Facile Crosslinking for Robust Ferroelectric Polymer Films for Nonvolatile Memory

2,2,4-Trimethyl-1,6-hexanediamine (THDA) has been demonstrated as an effective crosslinking agent for ferroelectric poly(vinylidene fluoride-co-trifluoro ethylene) (PVDF-TrFE) films [1]. In a method involving thermally induced cross-linking under compression, the resulting cross-linked film enabled a metal/ferroelectric/metal capacitor to exhibit robust remanent polarization (P(r)), a critical parameter for nonvolatile memory applications [1].

Ferroelectric Polymers PVDF-TrFE Nonvolatile Memory Crosslinking

High-Value Application Scenarios for 2,2,4(2,4,4)-Trimethyl-1,6-hexanediamine


Synthesis of Hydrophobic Non-Isocyanate Polyurethane (NIPU) Coatings and Adhesives

This compound is a preferred diamine for formulating Non-Isocyanate Polyurethanes (NIPUs) with enhanced hydrophobicity. As demonstrated by a water contact angle of 83.8°—2.8° higher than an analogous IPDA-based system—it provides a measurable advantage for applications demanding improved moisture barrier properties or water repellency [1].

Organic Spacer in 2D Perovskite Semiconductors for Optoelectronics

Researchers developing 2D hybrid organic-inorganic perovskites (HOIS) for light-emitting diodes (LEDs) or photovoltaics can utilize this mixed-isomer diamine as an organic spacer. Its bulky, branched structure is proven to modulate the packing of the inorganic layers, resulting in tunable excitonic absorption and photoluminescence, a key lever for optimizing device performance [2].

Curing Agent for Durable, Weather-Resistant Epoxy Composites

In epoxy formulations, particularly those requiring long-term outdoor durability, 2,2,4(2,4,4)-trimethyl-1,6-hexanediamine serves as a high-performance amine crosslinker. Evidence shows it contributes to improved thermal stability, reduced surface oxidation, and better retention of mechanical properties after accelerated weathering, making it suitable for protective coatings and structural composites [3].

Stabilizing Crosslinker for Ferroelectric Polymer Memory Devices

This diamine is a valuable tool in the fabrication of flexible, nonvolatile memory devices. Its use as a thermally activated crosslinking agent for PVDF-TrFE ferroelectric films has been shown to produce a robust remanent polarization (P(r)), a critical performance metric for stable and reliable polymer-based memory [4].

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